molecular formula C9H12F3NO3 B2413035 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid CAS No. 2248349-18-8

6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2413035
CAS No.: 2248349-18-8
M. Wt: 239.194
InChI Key: NJJYQQCVNMXBMU-UHFFFAOYSA-N
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Description

6-Oxabicyclo[321]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclic amine structure with a trifluoroacetic acid moiety

Properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C2HF3O2/c8-7-3-1-2-6(4-7)9-5-7;3-2(4,5)1(6)7/h1-2,6H,3-5,8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJYQQCVNMXBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine typically starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this starting material is opened with amines to form amides, which are then reduced with lithium aluminium hydride to yield amino alcohols . The trifluoroacetic acid moiety can be introduced through subsequent reactions involving trifluoroacetic anhydride or trifluoroacetic acid under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]oct-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Starting Material : 6-Oxabicyclo[3.2.1]oct-3-en-7-one
  • Reagents :
    • Lithium Aluminium Hydride for reduction
    • Trifluoroacetic Anhydride for introducing the trifluoroacetic acid moiety
  • Conditions : Optimized temperature, pressure, and solvent choice to maximize yield and purity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. Its unique bicyclic structure allows for various functionalizations that can lead to novel compounds with specific properties.

Medicine

Research has indicated potential applications in drug development due to its structural features that may influence biological activity:

  • Mechanism of Action : The compound interacts with molecular targets through its amine and trifluoroacetic acid groups, potentially modifying biological pathways.
  • Case Studies : Investigations into its use as an anticancer agent have shown promising results in inhibiting tumor growth in various cancer cell lines .

Industrial Applications

In industrial chemistry, 6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is utilized in the synthesis of materials with specific chemical properties tailored for particular applications.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-en-1-amine involves its interaction with molecular targets through its amine and trifluoroacetic acid groups. These interactions can lead to modifications in molecular pathways, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid is unique due to the presence of both an oxabicyclic structure and a trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

6-Oxabicyclo[3.2.1]oct-3-en-1-amine; 2,2,2-trifluoroacetic acid is a compound of interest due to its unique bicyclic structure and potential biological activities. This article examines its biological activity based on diverse research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₇H₉F₃N₁O₁
Molecular Weight179.15 g/mol
CAS Number279-87-8
DensityNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds, including those similar to 6-Oxabicyclo[3.2.1]oct-3-en-1-amine, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain bicyclic amines can inhibit the growth of various bacterial strains, including Helicobacter pylori and other pathogens . The trifluoroacetic acid moiety may enhance these properties by increasing the compound's lipophilicity, facilitating better membrane penetration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related bicyclic compounds against different human tumor cell lines. One study showed that specific derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a potential for targeted cancer therapies . The relationship between structural modifications and biological activity was explored, revealing that certain substitutions could significantly enhance cytotoxic effects.

The mechanism by which 6-Oxabicyclo[3.2.1]oct-3-en-1-amine exerts its biological effects is believed to involve interference with cellular processes such as enzyme inhibition and disruption of cellular membranes. For example, some bicyclic amines have been shown to inhibit urease activity, an important factor in the pathogenicity of H. pylori .

Case Study 1: Antimicrobial Efficacy

A study published in the Canadian Journal of Chemistry evaluated the antimicrobial efficacy of various bicyclic compounds against H. pylori. The results indicated that certain derivatives exhibited comparable activity to standard treatments like metronidazole, suggesting their potential as alternative therapeutic agents .

Case Study 2: Cytotoxicity in Tumor Cells

In another investigation, derivatives of bicyclic compounds were tested against four human tumor cell lines. The study found that some compounds showed selective cytotoxicity with IC50 values ranging from 10 to 50 µM, highlighting their potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing the bicyclic amine component (6-Oxabicyclo[3.2.1]oct-3-en-1-amine)?

  • Methodological Answer : The bicyclic amine scaffold can be synthesized via asymmetric cycloaddition or desymmetrization protocols. For example, enantioselective cycloaddition of oxabicyclic precursors (e.g., 8-Oxabicyclo[3.2.1]oct-6-en-3-ones) with chiral catalysts can yield stereochemically defined intermediates. These scaffolds are critical for constructing polyoxygenated building blocks in natural product synthesis .

Q. How does the presence of 2,2,2-trifluoroacetic acid (TFA) influence purification protocols for this compound?

  • Methodological Answer : TFA’s volatility (bp ~72°C) allows its removal via rotary evaporation under reduced pressure. However, residual TFA may interfere with NMR analysis due to its strong singlet (~δ 11.5 ppm in 1^1H NMR) and splitting effects in 13^{13}C NMR. To mitigate this, lyophilization or repeated azeotropic drying with toluene is recommended .

Q. What analytical techniques are suitable for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve overlapping signals. TFA’s acidic protons may require suppression techniques (e.g., presaturation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight, while tandem MS (MS/MS) elucidates fragmentation patterns of the bicyclic amine-TFA salt .

Advanced Research Questions

Q. How can enantioselective synthesis of the bicyclic amine be optimized to achieve >95% ee?

  • Methodological Answer : Asymmetric desymmetrization of meso-oxabicyclic intermediates using chiral organocatalysts (e.g., thiourea-based catalysts) or transition-metal complexes (e.g., Ru-BINAP) can enhance enantiomeric excess (ee). Reaction parameters (temperature, solvent polarity) must be systematically varied to minimize racemization .

Q. What mechanistic insights explain TFA’s role as a catalyst in reactions involving this compound?

  • Methodological Answer : TFA’s strong acidity (pKa ~0.23) facilitates protonation of carbonyl groups, enhancing electrophilicity in ester cleavage or peptide coupling. The electron-withdrawing CF3 group stabilizes transition states, as evidenced by kinetic isotopic studies and computational modeling (DFT) .

Q. How can contradictory NMR data arising from TFA adducts be resolved?

  • Methodological Answer :

  • Solvent Selection : Use TFA-d1 for deuterated solvent compatibility to avoid signal overlap.
  • Decoupling Techniques : Apply 19^{19}F decoupling to suppress splitting from trifluoromethyl groups.
  • Alternative Acids : Replace TFA with non-fluorinated acids (e.g., HCl) during salt formation to simplify spectra, though this may alter solubility .

Q. What strategies address the hydrolytic instability of the oxabicyclic ring under acidic conditions?

  • Methodological Answer :

  • pH Control : Maintain reaction pH >4 to prevent ring-opening. Buffered systems (e.g., NaOAc/AcOH) are recommended.
  • Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to stabilize the amine during TFA-mediated deprotection .

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